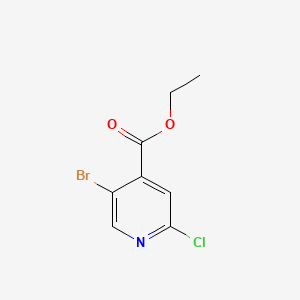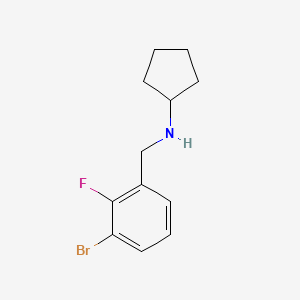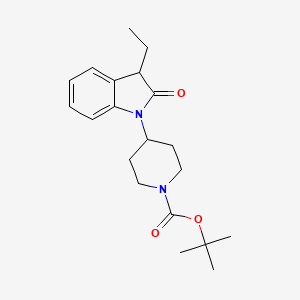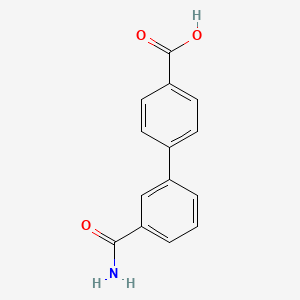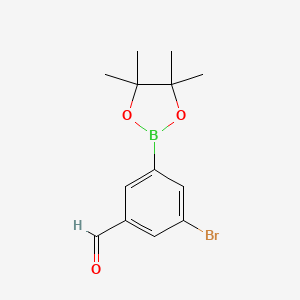
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a bromine atom, a benzaldehyde group, and a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
作用机制
Target of Action
Compounds with similar structures have been used in the field of medicine, organic synthesis, and fine chemicals .
Mode of Action
It’s worth noting that compounds with similar structures have been used in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds participate in borylation and hydroboration reactions, which are key steps in many synthetic pathways .
Pharmacokinetics
It’s soluble in organic solvents such as ether, dichloromethane, and chloroform, and insoluble in water , which could impact its bioavailability.
Result of Action
Similar compounds have been used in the synthesis of various organic compounds and in medicinal chemistry .
生化分析
Biochemical Properties
It is known that boronic acids and their esters, such as this compound, are often used in organic synthesis due to their ability to form stable covalent bonds with enzymes and other proteins . This makes them useful as enzyme inhibitors or as intermediates in the synthesis of more complex molecules .
Cellular Effects
The specific cellular effects of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not well-studied. It is known that boronic acids and their derivatives can interact with various cellular processes. For example, they can inhibit enzymes, interfere with cell signaling pathways, and alter gene expression .
Molecular Mechanism
Boronic acids and their esters are known to form stable covalent bonds with proteins, particularly with enzymes, which can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters are generally stable under normal conditions .
Metabolic Pathways
Boronic acids and their esters are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids and their esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their esters are known to interact with various cellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a brominated benzaldehyde precursor. One common method includes the reaction of 3-bromo-5-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Coupling Reactions: The boronate group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Benzaldehydes: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Carboxylic Acids: Formed through reduction and oxidation of the aldehyde group.
科学研究应用
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in scientific research due to its versatility:
相似化合物的比较
Similar Compounds
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bromine and aldehyde groups, used in similar borylation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and a methoxy group, used in similar coupling reactions.
Uniqueness
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its bromine atom and boronate group make it particularly valuable in cross-coupling reactions, while the aldehyde group adds further versatility in synthetic applications .
属性
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLMIPRZPIBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
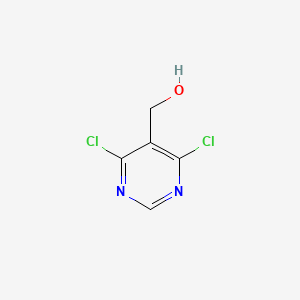
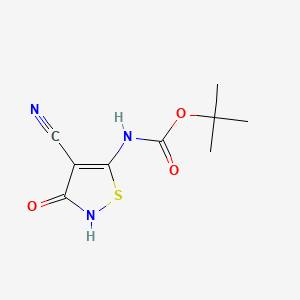
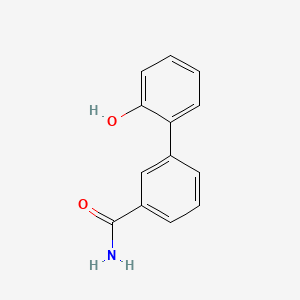
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)
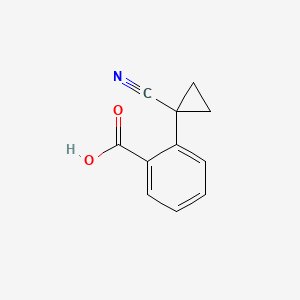
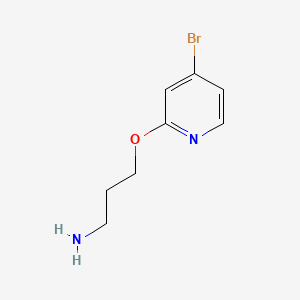
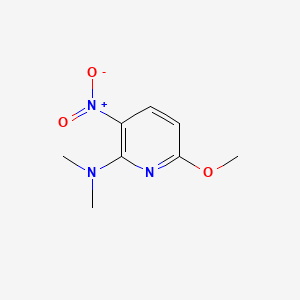
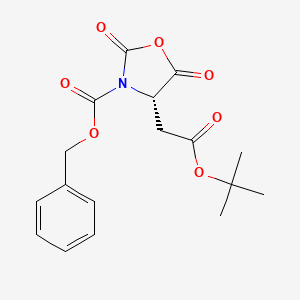
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)
